molecular formula C9H15N5O B8481807 N-(2-dimethylaminoethyl)-N-(2-pyrazinyl)urea

N-(2-dimethylaminoethyl)-N-(2-pyrazinyl)urea

Cat. No. B8481807
M. Wt: 209.25 g/mol
InChI Key: QKXUYQXDSFRGHO-UHFFFAOYSA-N
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Patent
US04144338

Procedure details

N-(2-Dimethylaminoethyl)-N-(2-pyrazinyl)cyanamide (2.83 g., 0.015 mole) is dissolved in 20 ml of 6N hydrochloric acid. After one hour, the mixture is made alkaline with concentrated sodium hydroxide and concentrated. The residue is extracted with ether which is concentrated. The residue is crystallized from butyl chloride and N-(2-dimethylaminoethyl)-N-(2-pyrazinyl)urea melting at 105°-108° C. is obtained.
Name
N-(2-Dimethylaminoethyl)-N-(2-pyrazinyl)cyanamide
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][N:5]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:6]#[N:7].[OH-:15].[Na+]>Cl>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][N:5]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:6]([NH2:7])=[O:15] |f:1.2|

Inputs

Step One
Name
N-(2-Dimethylaminoethyl)-N-(2-pyrazinyl)cyanamide
Quantity
2.83 g
Type
reactant
Smiles
CN(CCN(C#N)C1=NC=CN=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ether which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from butyl chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCN(C(=O)N)C1=NC=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.